molecular formula C₆H₇D₃O₂ B1162379 4-Pentenoic Acid Methyl-d3 Ester

4-Pentenoic Acid Methyl-d3 Ester

Cat. No.: B1162379
M. Wt: 117.16
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentenoic Acid Methyl-d3 Ester (CAS: 818-57-5, unlabeled parent compound) is a deuterated derivative of methyl 4-pentenoate, where three hydrogen atoms in the methyl group are replaced by deuterium (d3). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as an internal standard or tracer in metabolic studies . The compound retains the reactive α,β-unsaturated ester moiety, enabling participation in conjugate additions, hydroborations, and cross-coupling reactions .

Properties

Molecular Formula

C₆H₇D₃O₂

Molecular Weight

117.16

Synonyms

Allylacetic Acid Methyl-d3 Ester;  Methyl-d3 4-Pentenoate;  Methyl-d3 Allylacetate

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3,3-Dimethyl-4-pentenoate (CAS: 63721-05-1)

  • Structure: Features two methyl groups at the 3-position of the pentenoate backbone.
  • Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.20 g/mol.
  • Applications: Used in organic synthesis for steric hindrance studies. The branching reduces reactivity in nucleophilic additions compared to 4-pentenoic acid methyl-d3 ester .

Methyl 3-(Trimethylsilyl)-4-pentenoate (CAS: 185411-12-5)

  • Structure : Incorporates a trimethylsilyl (TMS) group at the 3-position.
  • Molecular Formula : C₉H₁₈O₂Si; Molecular Weight : 186.32 g/mol.
  • Key Properties : Boiling point 54°C at 5.5 mmHg; the TMS group enhances thermal stability and directs regioselectivity in cycloadditions.
  • Applications : Intermediate in silicone-based polymers or protecting-group strategies, contrasting with the deuterated ester’s analytical role .

Ethyl 2-Methyl-4-pentenoate (CAS: 53399-81-8)

  • Structure : Ethyl ester with a methyl substituent at the 2-position.
  • Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.20 g/mol.
  • Key Properties : Volatile liquid identified in plant volatiles (e.g., Capsicum annuum). The ethyl group increases hydrophobicity compared to methyl esters.
  • Applications : Flavor/fragrance industry vs. isotopic labeling in research .

Deuterium Isotope Effects

  • The d3-labeled methyl group in this compound introduces kinetic isotope effects (KIEs), slowing reactions involving C-H(D) bond cleavage. This property is exploited in mechanistic studies to track metabolic pathways .
  • Non-deuterated analogs (e.g., methyl 3,3-dimethyl-4-pentenoate) lack this feature, making them less suitable for tracer applications.

Hydroboration and Reduction

  • This compound undergoes hydroboration with pinacolborane to yield products from both acid reduction and alkene hydroboration. Selectivity is influenced by the absence/presence of catalysts like CoH[PPh(OEt)₂]₄ .
  • Methyl 3-(trimethylsilyl)-4-pentenoate shows altered regioselectivity due to the electron-withdrawing TMS group, favoring 1,4-additions over 1,2-additions .

Analytical Chemistry

  • This compound serves as a stable isotope-labeled standard in GC-MS for quantifying volatile organic compounds (VOCs) in plant metabolomics .
  • Ethyl 2-methyl-4-pentenoate is naturally occurring in Capsicum annuum, aiding in agricultural phenotyping but lacks isotopic versatility .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 818-57-5 (unl.) C₇H₇D₃O₂ ~133.14 Methyl-d3, α,β-unsat. Isotopic tracer, MS
Methyl 3,3-Dimethyl-4-pentenoate 63721-05-1 C₈H₁₄O₂ 142.20 3,3-Dimethyl Steric studies
Ethyl 2-Methyl-4-pentenoate 53399-81-8 C₈H₁₄O₂ 142.20 2-Methyl, ethyl ester Flavor chemistry

Table 2: Reactivity Comparison

Reaction Type This compound Methyl 3-(Trimethylsilyl)-4-pentenoate
Hydroboration Dual acid/alkene reactivity Regioselective 1,4-addition
Esterification Deuterium slows hydrolysis TMS group directs reactions
Bioconjugation Not typically used NHS-activated for amine coupling

Research Findings and Industrial Relevance

  • Deuterated esters are indispensable in pharmacokinetics for quantifying drug metabolites without interference from endogenous compounds .
  • Branched analogs (e.g., methyl 3,3-dimethyl-4-pentenoate) inform material science by elucidating steric effects in polymer crosslinking .
  • Plant-derived esters (e.g., ethyl 2-methyl-4-pentenoate) guide agricultural practices by correlating VOC profiles with nitrogen stress .

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